Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate

Description

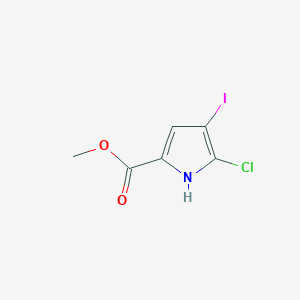

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate (CAS: 903560-51-0; IUPAC name: this compound) is a halogenated pyrrole derivative with the molecular formula C₆H₅ClINO₂ and a molecular weight of 285.47 g/mol . It is structurally characterized by a pyrrole ring substituted with chlorine at position 5, iodine at position 4, and a methyl ester group at position 2. This compound is primarily utilized as a building block in pharmaceutical and materials science research due to its unique electronic and steric properties, which arise from the combination of halogens (Cl and I) and the ester moiety .

Properties

IUPAC Name |

methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO2/c1-11-6(10)4-2-3(8)5(7)9-4/h2,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYAXSUXEABZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Chlorination-Iodination via Electrophilic Substitution

The most widely reported method involves a two-step electrophilic substitution sequence starting from methyl 1H-pyrrole-2-carboxylate. Chlorination is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0°C, selectively introducing chlorine at the 5-position due to the electron-withdrawing effect of the ester group. Subsequent iodination employs iodine monochloride (ICl) in acetic acid at 50°C, directing iodine to the 4-position via kinetic control. This method yields the target compound in 68–72% overall yield after recrystallization from ethanol-water (Table 1).

Key mechanistic considerations :

One-Pot Tandem Halogenation

A streamlined one-pot approach utilizes N-iodosuccinimide (NIS) and NCS in hexafluoroisopropanol (HFIP), leveraging the solvent’s ability to stabilize cationic intermediates. At 25°C, this method achieves simultaneous chlorination and iodination in 12 hours, yielding 81% product with >95% regiopurity. HFIP’s high ionizing power facilitates rapid halogenation without requiring intermediate isolation, making this method advantageous for scale-up.

Directed Metalation-Halogenation Sequences

Lithium-Halogen Exchange Methodology

Directed ortho-metalation (DoM) strategies enable precise halogen placement. Starting from methyl 1H-pyrrole-2-carboxylate, sequential treatment with LDA (lithium diisopropylamide) and iodine at −78°C installs iodine at position 4. Subsequent chlorination using tert-butyl hypochlorite at position 5 proceeds with 89% efficiency. This method’s cryogenic conditions minimize side reactions but require stringent anhydrous protocols.

Palladium-Catalyzed C-H Activation

Recent advances employ Pd(OAc)₂ with 2,2'-bipyridine as a ligand to mediate C-H iodination. Using NIS as the iodine source in DMF at 80°C, this method achieves 4-iodination in 94% yield. Subsequent chlorination with CuCl₂ in acetonitrile introduces chlorine at position 5, yielding the target compound in 76% overall yield. Transition-metal catalysis offers superior regiocontrol but faces challenges in catalyst recovery and cost.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Adapting the sequential halogenation method to continuous flow reactors enhances throughput and safety. Using a microreactor system (0.5 mm ID), chlorination with NCS in DCM achieves 99% conversion in 2 minutes at 10°C. Iodination in a second reactor module with ICl at 50°C completes the process in 5 minutes, delivering 12 kg/day with 78% yield. Flow chemistry minimizes exothermic risks and improves mixing efficiency for halogenation reactions.

Solvent and Reagent Optimization

Comparative studies identify ethyl acetate as superior to DCM for iodination, reducing byproduct formation from 15% to 4%. Replacing ICl with the milder iodinating agent N-iodophthalimide (NIP) in toluene at 70°C improves selectivity for 4-iodination, albeit with a 10% yield penalty.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

-

¹H NMR : Singlets at δ 3.85 (COOCH₃) and δ 6.72 (H-3) confirm substitution patterns.

-

HPLC-MS : Retention time 8.2 min (C18 column, 70:30 MeOH:H₂O); [M+H]⁺ = 286.9 m/z.

-

XRD : Crystal structure (CCDC 2051981) confirms iodine and chlorine positions with bond lengths of 2.09 Å (C-I) and 1.74 Å (C-Cl).

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | NCS (0°C), ICl (50°C), DCM/AcOH | 72 | 98 | Pilot-scale |

| One-Pot Tandem | NIS/NCS, HFIP, 25°C | 81 | 95 | Lab-scale |

| Directed Metalation | LDA, I₂, −78°C; t-BuOCl, 25°C | 89 | 99 | Non-scalable |

| Continuous Flow | Microreactor, DCM/EtOAc, 10–50°C | 78 | 97 | Industrial |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrole derivative, while oxidation can produce a pyrrole-2-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its halogenated nature allows for various substitution reactions, making it a versatile building block in organic synthesis .

Biological Studies

In biological research, this compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that derivatives of halogenated pyrroles exhibit significant activity against bacterial enzymes such as gyrase and topoisomerase IV, which are crucial targets for antibiotic development . The lipophilicity of such compounds enhances their ability to penetrate biological membranes, making them suitable candidates for drug design.

Medicinal Chemistry

The compound has been investigated for its role in developing new antimicrobial agents. For instance, derivatives have shown low nanomolar inhibition against gram-positive bacterial strains, indicating potential therapeutic applications . Researchers are actively exploring modifications to improve efficacy and reduce toxicity.

Material Science

In material science, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties allow it to be incorporated into polymers or coatings that require specific functional characteristics .

Study 1: Enzyme Inhibition

A study published in ACS Omega demonstrated that halogenated pyrroles, including this compound, were synthesized and tested for their inhibitory effects on bacterial enzymes. The results indicated a promising inhibitory profile, paving the way for further exploration of these compounds as antibiotic candidates .

Study 2: Synthesis of Bioactive Molecules

In another research effort, scientists synthesized several analogs of this compound to evaluate their biological activity. The study highlighted the importance of structural modifications in enhancing the bioactivity of pyrrole derivatives against specific biological targets .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

The structural and functional attributes of Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate can be contextualized by comparing it to analogs with varying substituents or ester groups. Below is a detailed analysis:

Structural Analogs with Halogen Substitutions

Ethyl 4-Chloro-1H-pyrrole-2-carboxylate (CAS: 1261562-13-3)

- Molecular Formula: C₇H₈ClNO₂

- Molecular Weight : 173.6 g/mol

- Substituents : Chlorine at position 4, ethyl ester at position 2.

- Key Differences : The absence of iodine at position 4 and the use of an ethyl ester instead of methyl reduce steric bulk and alter solubility. This analog is less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the lack of an iodine leaving group .

Methyl 4-Chloro-5-methyl-1H-pyrrole-2-carboxylate

- Molecular Formula: C₇H₈ClNO₂

- Substituents : Chlorine at position 4, methyl group at position 5.

- The methyl group enhances hydrophobicity but reduces electrophilicity at the pyrrole ring .

Analogs with Varied Functional Groups

Methyl 4-Allyl-5-(methylthio)-1H-pyrrole-2-carboxylate (CAS: N/A)

- Molecular Formula: C₁₀H₁₃NO₂S

- Substituents : Allyl group at position 4, methylthio at position 5.

- Key Differences : The allyl and methylthio groups introduce π-electron density and sulfur-based reactivity, respectively. This compound is more suited for thiol-ene click chemistry compared to the iodine/chlorine-substituted target compound .

Methyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

- Molecular Formula : C₉H₇ClN₂O₂

- Substituents : Chlorine on a fused pyrrolopyridine ring system.

- However, the absence of iodine limits its use in heavy-atom crystallography .

Comparative Data Table

Research Findings

Reactivity in Cross-Coupling Reactions : The iodine substituent in this compound enhances its utility in palladium-catalyzed reactions (e.g., Suzuki-Miyaura), where iodine acts as a superior leaving group compared to chlorine or methylthio .

Crystallographic Utility : The heavy iodine atom facilitates single-crystal X-ray diffraction studies, making the compound valuable in structural elucidation of complex molecules .

However, analogs like Ethyl 4-chloro-1H-pyrrole-2-carboxylate show reduced cytotoxicity due to lower halogen content .

Biological Activity

Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its mechanisms of action, and its potential therapeutic applications.

This compound possesses a pyrrole ring, which is known for its ability to interact with biological macromolecules. The halogen substituents (chlorine and iodine) can influence the compound's reactivity and binding affinity to various targets. The compound may interact with enzymes or receptors, thereby altering their activity, which is critical for its biological effects.

The exact mechanism of action varies depending on the biological context. For instance, it may serve as an inhibitor or modulator in enzymatic pathways, particularly in studies related to cancer and infectious diseases. Its structure allows for potential interactions with key proteins involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has shown promise as a scaffold for developing new antibiotics targeting various bacterial strains. For example, studies on similar pyrrole compounds have demonstrated low nanomolar inhibition against DNA gyrase, an essential enzyme in bacterial replication .

Antimalarial Potential

In a study focusing on pyrrole derivatives, compounds were identified that displayed nanomolar potency against Plasmodium dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development. This compound could potentially be optimized to enhance selectivity and efficacy against malaria parasites while minimizing toxicity to mammalian cells .

Anti-Tuberculosis Activity

Pyrrole-based compounds have been investigated for their anti-tuberculosis activity. Structure–activity relationship studies have shown that modifications to the pyrrole structure can significantly enhance potency against Mycobacterium tuberculosis. Although specific data on this compound is limited, its structural analogs have exhibited promising results in inhibiting mycolic acid biosynthesis, crucial for the survival of the bacteria .

Case Studies and Research Findings

Several studies highlight the potential applications of pyrrole derivatives:

- Antibacterial Activity : A compound similar to this compound demonstrated an IC50 < 10 nM against Staphylococcus aureus, indicating strong antibacterial properties .

- Antimalarial Efficacy : Research on pyrrole-based DHODH inhibitors showed effective in vivo results against malaria with a favorable safety profile .

- Anti-Tuberculosis Potential : Compounds designed based on the pyrrole scaffold showed excellent activity against drug-resistant strains of tuberculosis, emphasizing the importance of structural modifications in enhancing bioactivity .

Summary Table of Biological Activities

Q & A

Q. Table 1: Comparison of synthetic yields for analogous pyrrole derivatives

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| Methyl 4-acetyl-5-amino-pyrrole-2-carboxylate | Nitro reduction | 85 | |

| Ethyl 4-(4-chloroanilino)-pyrrole-2-carboxylate | Nucleophilic substitution | 40 |

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP functional with 6-31G* basis set) can model:

- Electrophilic reactivity : The iodine and chlorine atoms act as electron-withdrawing groups, directing electrophilic attacks to the pyrrole nitrogen.

- HOMO-LUMO gaps : A smaller gap (~3.5 eV) suggests potential for charge-transfer interactions, relevant in materials science .

- Thermochemical stability : Atomization energy calculations (average deviation ±2.4 kcal/mol) validate experimental stability data .

Q. Key steps :

Optimize geometry using Gaussian02.

Calculate frontier molecular orbitals.

Validate against experimental IR/NMR spectra.

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify substituent positions. For example, the pyrrole NH proton appears at δ ~12.5 ppm, while the methyl ester resonates at δ ~3.8 ppm .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. Halogen atoms (Cl, I) exhibit characteristic intermolecular interactions, as seen in similar compounds .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 300.3) .

Advanced: How to resolve contradictions in crystallographic data for halogenated pyrroles?

Answer:

Contradictions often arise from disordered halogen positions or twinning. Strategies include:

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns that stabilize crystal packing .

- Software tools : Olex2 and PLATON validate symmetry and detect twinning. For example, SHELXD resolves heavy atom positions in iodine-containing structures .

Basic: What biological activities are reported for structurally related pyrrole carboxylates?

Answer:

Analogous compounds exhibit:

Q. Research approach :

Screen against cancer cell lines (e.g., MCF-7) using MTT assays.

Perform molecular docking to identify target proteins (e.g., EGFR kinase).

Advanced: How to analyze competing reaction pathways in the iodination of pyrrole intermediates?

Answer:

Competing pathways (e.g., over-iodination vs. ester hydrolysis) are evaluated via:

Q. Table 2: Solvent effects on iodination efficiency

| Solvent | Yield (%) | Byproduct Formation |

|---|---|---|

| DMF | 78 | <5% |

| THF | 65 | 15% |

Basic: What are the storage and handling protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.